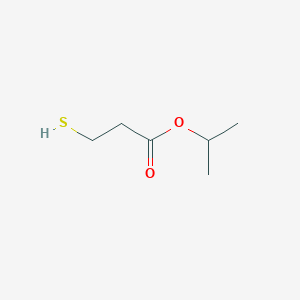

3-Mercaptopropionic Acid Isopropyl Ester

Descripción general

Descripción

3-Mercaptopropionic Acid Isopropyl Ester is an organosulfur compound with the formula HSCH2CH2CO2H . It is a bifunctional molecule, containing both carboxylic acid and thiol groups . It is a colorless oil and is mainly used as a capping agent on a variety of nanoparticles .

Synthesis Analysis

The direct esterification reaction between 3-mercaptopropionic acid (3-MPA) and trimethylolpropane (TMP) was conducted in the presence of various catalyst concentrations of p-toluenesulfonic acid (p-TSA) to examine the optimized synthetic conditions needed to produce high-purity trimethylolpropane-tris (3-mercaptopropionate) (TMPMP) .Molecular Structure Analysis

The molecular formula of 3-Mercaptopropionic Acid Isopropyl Ester is C3H6O2S . The physical state at 20°C is liquid .Chemical Reactions Analysis

Peptides and proteins fragment sequence-specifically in the presence of 3-mercaptopropionic acid to afford thioesters which can be used in native chemical ligation reactions .Physical And Chemical Properties Analysis

The physical state of 3-Mercaptopropionic Acid Isopropyl Ester at 20°C is liquid . The molecular formula is C3H6O2S and the molar mass is 106.14 g·mol−1 .Aplicaciones Científicas De Investigación

Polymerization of Thermo-Responsive Polymers

3-Mercaptopropionic Acid Isopropyl Ester: is utilized as a chain transfer agent in the polymerization of thermo-responsive polymers like Poly (N-isopropylacrylamide) (PNIPA) . This application is critical for creating materials that respond to temperature changes, which can be used in controlled drug delivery systems . The presence of the ester affects the lower critical solution temperature (LCST) and the chemical structure of PNIPA, which is essential for its temperature-sensitive behavior.

Synthesis of High-Purity Trifunctional Mercaptoesters

In the field of organic chemistry, Isopropyl 3-Mercaptopropionate plays a role in the synthesis of high-purity trifunctional mercaptoesters . These compounds are pivotal in thiol–epoxy click reactions, which are advantageous for their fast reaction rates and excellent chemoselectivity. This has implications for creating materials with superior adhesion and chemical resistance.

Biomedical Labeling

The compound is used as a capping agent on quantum dot nanocrystals (QD NCs), particularly CdTe quantum dots, for biomedical labeling applications . This enables the use of these quantum dots in highly sensitive detection systems for biological and medical analysis.

Electrochemical Detection

3-Mercaptopropionic Acid Isopropyl Ester: is also employed in the electrochemical detection of molecules like dopamine . It is used to cap ZnSe quantum dots, enhancing their performance in electrochemical sensors, which are crucial for medical diagnostics and neurological research.

UV-Cured Methacrylate Hybrid Materials

The ester is involved in the preparation of UV-cured methacrylate hybrid materials with high thermal stability . These materials benefit from the thiol–ene photopolymerization process, leading to products with fast curing rates and high mechanical properties, suitable for coatings and optical components.

Thiol-Ene Click Chemistry

Isopropyl 3-Mercaptopropionate: is a key monomer in thiol-ene click chemistry, which is used to produce a variety of materials, including coatings, adhesives, and inks . This chemistry is noted for its efficiency and the ability to form networks with high cross-link density, which are important for the durability and performance of the final products.

Mecanismo De Acción

Target of Action

The primary target of 3-Mercaptopropionic Acid Isopropyl Ester is the thiol–epoxy click reaction . This reaction is gaining popularity in organic chemistry and materials science research for achieving synthetic goals ranging from small molecules to crosslinked macromolecular networks .

Mode of Action

The mode of action of 3-Mercaptopropionic Acid Isopropyl Ester involves its interaction with the thiol–epoxy click reaction. The mechanism of this reaction is in accordance with the anionic nucleophilic attack to a rarely exchanged carbon on an epoxy ring through a thiolate anion . The thiolate anions induced through the deprotonation of thiols by the acceleration of a base catalyst react with the better electrophilic carbon of the epoxide group to produce a new carbon–sulfur–carbon bond .

Biochemical Pathways

The biochemical pathway affected by 3-Mercaptopropionic Acid Isopropyl Ester is the thiol–epoxy click reaction pathway. This pathway is characterized by its fast reaction rate, excellent chemoselectivity, mild reaction conditions, and high yields . The cured products are characterized by lower shrinkage, better adhesion, and superior chemical resistance .

Pharmacokinetics

The pharmacokinetics of 3-Mercaptopropionic Acid Isopropyl Ester were studied using two doses (50 and 100 mg/kg). The average brain elimination constants for the 50 and the 100mg/kg doses were 0.060 and 0.018 min (-1), respectively. The brain area under the concentration-time curves for the 50 and 100mg/kg doses were 353 and 2168 mg min (-1)mL (-1), respectively .

Result of Action

The result of the action of 3-Mercaptopropionic Acid Isopropyl Ester is the production of a new carbon–sulfur–carbon bond through the thiol–epoxy click reaction . This leads to the formation of cured products characterized by lower shrinkage, better adhesion, and superior chemical resistance .

Safety and Hazards

Direcciones Futuras

3-Mercaptopropionic Acid Isopropyl Ester is used to prepare hydrophilic gold nanoparticles, exploiting the affinity of gold for sulfur ligands . It is esterified with polyols to form thiol-based polymer cross-linking agents such as pentaerythritol-based pentaerythritol tetrakis (3-mercaptopropionate) .

Propiedades

IUPAC Name |

propan-2-yl 3-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S/c1-5(2)8-6(7)3-4-9/h5,9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPVDFJPXADVZEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00616403 | |

| Record name | Propan-2-yl 3-sulfanylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7383-64-4 | |

| Record name | 1-Methylethyl 3-mercaptopropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7383-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propan-2-yl 3-sulfanylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Mercaptopropionic Acid Isopropyl Ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B1592095.png)

![2-Chloropyrido[2,3-b]pyrazine](/img/structure/B1592096.png)

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1592098.png)

![Tert-butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1592108.png)

![4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine](/img/structure/B1592112.png)